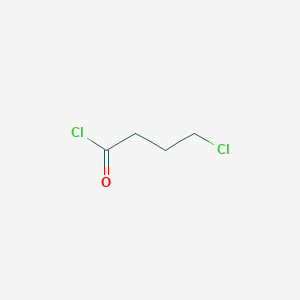

4-Chlorobutyryl chloride

概要

説明

4-Chlorobutyryl chloride: is an organic compound with the molecular formula C4H6Cl2O . It is a colorless to yellowish liquid with a pungent odor. This compound is known for its reactivity, particularly in the presence of water, where it hydrolyzes to form hydrochloric acid and 4-chlorobutyric acid . It is widely used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .

準備方法

Synthetic Routes and Reaction Conditions:

Gamma-Butyrolactone and Thionyl Chloride Method: One common method involves reacting gamma-butyrolactone with thionyl chloride in the presence of a catalyst such as boron trichloride in dichloromethane.

Gamma-Butyrolactone and Bis(Trichloromethyl) Carbonate Method: Another method involves the chlorination of gamma-butyrolactone using bis(trichloromethyl) carbonate in the presence of an organic amine catalyst at temperatures ranging from 50-180°C.

Industrial Production Methods: The industrial production of 4-chlorobutyryl chloride typically follows the gamma-butyrolactone and thionyl chloride method due to its high yield and purity. The process involves the use of large-scale reactors and distillation units to ensure the efficient separation and purification of the product .

化学反応の分析

Types of Reactions:

Substitution Reactions: 4-Chlorobutyryl chloride undergoes nucleophilic substitution reactions where the chlorine atom is replaced by various nucleophiles such as amines, alcohols, and thiols.

Hydrolysis: In the presence of water, this compound hydrolyzes to form 4-chlorobutyric acid and hydrochloric acid.

Common Reagents and Conditions:

Nucleophiles: Amines, alcohols, thiols.

Bases: Pyridine, triethylamine.

Solvents: Dichloromethane, diethyl ether.

Major Products:

4-Chlorobutyric Acid: Formed through hydrolysis.

Various Amides, Esters, and Thioesters: Formed through nucleophilic substitution reactions.

科学的研究の応用

Pharmaceutical Applications

4-Chlorobutyryl chloride serves as a crucial intermediate in the synthesis of various pharmaceuticals. Notably, it is involved in the production of:

- Antipsychotic Drugs : It is utilized in synthesizing trifluperidol and related compounds, which are important for treating schizophrenia and other mental disorders.

- Antibacterial Agents : The compound is a precursor to ciprofloxacin, a widely used antibiotic effective against a range of bacterial infections .

- Other Pharmaceuticals : It also plays a role in synthesizing cholinergic drugs like carpronium chloride, antihistamines such as hydroxyebastine, and antidepressants like vilazodone .

Agrochemical Applications

In the agrochemical sector, this compound is employed in the synthesis of various pesticides and herbicides. It acts as an intermediate for:

- Isoxaflutole : A herbicide used to control weeds in crops.

- Isoxachlorotole : Another herbicide that helps in managing weed resistance .

Industrial Applications

This compound is also valuable in the production of specialty chemicals. Its applications include:

- Synthesis of Specialty Chemicals : It is used to create various esters, amides, and thioesters through nucleophilic substitution reactions.

- Textile Industry : The compound enhances peroxide bleaching processes, improving fabric whiteness and water absorbency .

Data Table: Synthesis Yields of this compound

Case Studies

-

Synthesis of Trifluperidol :

A detailed study demonstrated that this compound could be effectively utilized to synthesize trifluperidol through a series of acylation reactions. This process highlighted the compound's role as a versatile building block in pharmaceutical chemistry. -

Production of Isoxaflutole :

Research indicates that using this compound as an intermediate significantly improves the synthesis efficiency of isoxaflutole, showcasing its importance in developing effective agrochemicals. -

Environmental Impact Assessment :

Studies have assessed the environmental implications of using this compound in pesticide formulations, focusing on its degradation products and potential toxicity to non-target organisms.

作用機序

The mechanism of action of 4-chlorobutyryl chloride primarily involves its reactivity as an acylating agent. The compound reacts with nucleophiles to form amides, esters, and thioesters. This reactivity is due to the presence of the acyl chloride functional group, which is highly electrophilic and readily reacts with nucleophiles . The molecular targets and pathways involved depend on the specific nucleophile and the resulting product.

類似化合物との比較

- 4-Chlorobutanoic Acid Chloride

- 4-Chlorobutyric Acid Chloride

- Gamma-Chlorobutyryl Chloride

Comparison: 4-Chlorobutyryl chloride is unique due to its specific reactivity and the types of products it forms. Compared to other acyl chlorides, it is more reactive due to the presence of the chlorine atom, which increases the electrophilicity of the carbonyl carbon. This makes it particularly useful in the synthesis of pharmaceuticals and agrochemicals where high reactivity is required .

生物活性

4-Chlorobutyryl chloride (4-CBCl), a chemical compound with the formula C₄H₆Cl₂O, is recognized for its significance in organic synthesis, particularly in the pharmaceutical and pesticide industries. Its biological activity has garnered attention due to its role as an intermediate in the synthesis of various bioactive compounds, including antipsychotic medications and antibacterial agents. This article explores the biological activity of this compound, highlighting its toxicological effects, applications in drug synthesis, and relevant case studies.

- Chemical Formula : C₄H₆Cl₂O

- Molecular Weight : 135.00 g/mol

- Structure : Contains a chlorobutyl group which is reactive in various chemical syntheses.

Applications in Pharmaceuticals

This compound serves as a critical intermediate in the synthesis of several pharmaceutical compounds:

- Antipsychotic Drugs : Used in the production of trifluperidol and related compounds.

- Antibacterial Agents : Integral to the synthesis of ciprofloxacin and other quinolone antibiotics.

- Pesticides : Involved in creating isoxaflutole and isoxachlorotole, which are used for agricultural purposes .

Toxicological Evaluations

The biological activity of this compound extends to its toxicological profile. Various studies have been conducted to assess its inhalation toxicity and systemic effects:

Inhalation Toxicity Studies

-

Acute Toxicity :

- In a study involving Wistar rats exposed to high concentrations (510, 650, and 870 mg/m³) for 4 hours, significant signs of toxicity were observed. Symptoms included labored breathing, piloerection, and weight loss. Notably, 8 out of 10 rats exposed to the highest concentration died or had to be euthanized due to severe distress .

-

Subacute Toxicity :

- A four-week inhalation study revealed concentration-dependent effects at levels of 2, 12, and 60 mg/m³. Observations included impaired breathing, increased red blood cell counts, and weight loss. Histopathological examinations indicated epithelial hyperplasia and inflammatory changes in the respiratory tract .

- Concentration-Dependent Effects :

Occupational Exposure Incident

A notable case involved an occupational poisoning incident due to a leak of chloroacetyl chloride, closely related to this compound. Workers exposed to the chemical exhibited severe neurological damage and respiratory failure, underscoring the hazardous nature of chlorinated compounds in industrial settings .

Summary of Biological Activity

The biological activity of this compound can be summarized as follows:

| Activity Type | Description |

|---|---|

| Pharmaceutical Synthesis | Key intermediate for antipsychotic drugs and antibacterial agents |

| Toxicological Effects | Inhalation toxicity leading to respiratory distress and potential lethality at high concentrations |

| Occupational Hazards | Significant risks associated with exposure during industrial processes |

特性

IUPAC Name |

4-chlorobutanoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6Cl2O/c5-3-1-2-4(6)7/h1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDIIZULDSLKBKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)Cl)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6052114 | |

| Record name | 4-Chlorobutyryl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6052114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Light gold liquid; [MSDSonline] | |

| Record name | 4-Chlorobutyryl chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4301 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

173.5 °C | |

| Record name | 4-CHLOROBUTYRYL CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7299 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Soluble in ethanol | |

| Record name | 4-CHLOROBUTYRYL CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7299 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.258 | |

| Record name | 4-CHLOROBUTYRYL CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7299 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

1.32 [mmHg], 1.32 mm Hg at 25 °C at 25 °C /Estimated/ | |

| Record name | 4-Chlorobutyryl chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4301 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 4-CHLOROBUTYRYL CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7299 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

4635-59-0 | |

| Record name | 4-Chlorobutyryl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4635-59-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chlorobutyryl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004635590 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butanoyl chloride, 4-chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Chlorobutyryl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6052114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chlorobutyryl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.781 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-CHLOROBUTYRYL CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3663U0VKRI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-CHLOROBUTYRYL CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7299 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

A: 4-Chlorobutyryl chloride is primarily utilized as a versatile building block or reagent in organic synthesis, particularly for the creation of complex molecules. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]

ANone:

- Spectroscopic Data: While specific spectroscopic data isn't provided in the abstracts, key characterization techniques used include 1H NMR and IR spectroscopy. [, , , , ]

A: this compound is frequently employed in Friedel-Crafts acylation reactions, acting as an acylating agent for aromatic compounds like benzene and indole derivatives. [, , , , , , ]

A: (S)-2-Aminobutanamide hydrochloride reacts with this compound in a crucial step. This reaction undergoes amidation and subsequent cyclization, typically in the presence of a base and potentially a phase-transfer catalyst, to yield Levetiracetam. [, , , , , ]

A: One challenge is the potential formation of diacetylation impurities, which can be difficult to remove and prolong reaction times. []

A: It is a key component in synthesizing intermediates for various pharmaceuticals, including carpronium chloride (a cholinergic drug), hydroxyebastine (an antihistamine metabolite), and vilazodone (an antidepressant). [, , ]

A: Starting from γ-butyrolactone, the synthesis involves a ring-opening reaction followed by chlorination, leading to the formation of this compound. This compound then undergoes esterification and quaternization to yield carpronium chloride. []

A: Yes, it is used in the synthesis of a cationic bleach activator, N-[4-(N,N,N)-triethylammoniumchloride-butyryl] caprolactam, which has potential applications in the textile industry for cotton bleaching. []

ANone: Various catalysts have been explored, including:

- Lewis Acids: Anhydrous Aluminum Chloride (AlCl3) [, , , , ] and ferric chloride (FeCl3) []

- Ionic Liquids: 1-Butyl-3-methylimidazolium chloroaluminate ([bmim]Cl/AlCl3) [, ]

A: Yes, employing [bmim]Cl/AlCl3 as a catalyst can offer improved selectivity and yield of the desired 5-cyano-3-(4-chlorobutanoyl) indole, compared to traditional Lewis acid catalysts. [, ]

ANone: Several factors can influence the reaction outcome, including:

- Catalyst Type: The choice of catalyst (e.g., AlCl3, FeCl3, or ionic liquids) can significantly impact reaction yield and selectivity. [, , ]

- Reaction Conditions: Optimizing parameters such as temperature, reaction time, and molar ratios of reactants and catalysts is crucial for maximizing yield. [, , , ]

- Solvent Effects: The choice of solvent can influence the solubility of reactants and products, potentially affecting reaction rates and yields. [, ]

A: While the provided research abstracts do not delve into specific environmental impact assessments, some studies highlight the importance of responsible waste management and exploring alternative synthetic routes that minimize waste generation. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。